Cas no 42142-52-9 (a-2-(Methylamino)ethylbenzyl Alcohol)
a-2-(Methylamino)ethylbenzyl Alcohol Chemical and Physical Properties
Names and Identifiers
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- 3-Hydroxy-N-methyl-3-phenyl-propylamine
- N-Methyl-3-phenyl-3-hydroxypropylamine
- alpha-[2-(methylamino)ethyl]benzyl alcohol
- N-Methyl-3-hydroxy-3-phenyl-propylamine
- 3-(Methylamino)-1-Phenyl-1-Ppropanol
- 3-(Methylamino)-1-phenylpropan-1-ol
- 3-Methylamino-1-phenylpropanol
- α-[2-(Methylamino)ethyl]benzyl Alcohol
- -[2-(Methylamino)ethyl]benzyl Alcohol
- 3-(Methylamino)-1-phenylpropanol
- 3-Hydroxy-N-methyl-3-phenylpropylamine
- 3-Methylamino-1-phenyl-propan-1-ol
- alpha-(2-(Methylamino)ethyl)benzyl alcohol
- (N,N-Dimethylamino)Ethyl Benzenemethanol
- 3-(Methylamino)-1-phenyl-propan-1-ol
- Fluoxetine Impurity A
- PubChem20708
- alpha-(2-Me
- Atomoxetine Impurity A
- N-methyl-3phenyl-3-hydroxypropylamine
- F17750
- DTXSID40866081
- XXSDCGNHLFVSET-UHFFFAOYSA-N
- W-106283
- AC-1834
- A;-[2-(Methylamino)ethyl]benzyl Alcohol
- Z972827406
- (1RS)-3-(Methylamino)-1-phenylpropan-1-ol; Fluoxetine Hydrochloride Imp. A (EP); Atomoxetine Hydrochloride Impurity H; Fluoxetine Hydrochloride Impurity A; Atomoxetine Impurity H; Fluoxetine Impurity A
- N-methyl-3-hydroxy-3-phenylpropylamine
- NS00056705
- N-methyl-3-phenyl-3-hydroxy propyl amine
- SB76272
- SY050893
- (1RS)-3-(Methylamino)-1-phenylpropan-1-ol
- 3-METHYLAMINO-1-PHENYL-1-PROPANOL
- N-methyl-3-phenyl-3-hydroxy-propyl-amine
- FT-0773467
- AS-15329
- 1-phenyl-3-(N-methylamino)propan-1-ol
- Q27280280
- BENZENEMETHANOL, .ALPHA.-(2-(METHYLAMINO)ETHYL)-
- N-methyl-3-hydroxy-3-phenyl propylamine
- 42142-52-9
- I28ND993BO
- A6890
- FT-0639765
- SB76266
- SCHEMBL526622
- a-[2-(methylamino)ethyl]benzyl alcohol
- N-methyl-3-phenyl-3-hydroxypropyl-amine
- EC 255-679-8
- AKOS005216445
- MFCD00674078
- EINECS 255-679-8
- FT-0771123
- alpha -[2-(Methylamino)ethyl]benzyl alcohol
- alpha-[2-(methylamino)ethyl]benzenemethanol
- alpha-[2-(Methylamino)ethyl]benzyl alcohol, 97%
- 3-(methylamino)-1-phenyl-1-propanol
- Fluoxetine impurity A CRS
- ATOMOXETINE HYDROCHLORIDE IMPURITY H [EP IMPURITY]
- 1-phenyl-3-(n-methylamino)-propan-1-ol
- A-[2-(Methylamino)ethyl]benzenemethanol
- M1960
- EN300-61855
- CS-0010500
- (+/-)-n-methyl-3-hydroxy-3-phenylpropylamine
- gamma-hydroxy-N-methylphenylpropylamine
- AB06932
- AKOS016842442
- -[2-(Methylamino)ethyl]benzenemethanol
- UNII-I28ND993BO
- BBL103097
- STL556907
- DB-021724
- a-2-(Methylamino)ethylbenzyl Alcohol
-
- MDL: MFCD00674078
- Inchi: 1S/C10H15NO/c1-11-8-7-10(12)9-5-3-2-4-6-9/h2-6,10-12H,7-8H2,1H3
- InChI Key: XXSDCGNHLFVSET-UHFFFAOYSA-N
- SMILES: OC(C1C=CC=CC=1)CCNC
Computed Properties
- Exact Mass: 165.11500
- Monoisotopic Mass: 165.115
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 12
- Rotatable Bond Count: 4
- Complexity: 110
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: nothing
- XLogP3: 1
- Topological Polar Surface Area: 32.299
Experimental Properties
- Color/Form: White crystalline powder
- Density: 1.0±0.1 g/cm3
- Melting Point: 59-64 °C (lit.)
- Boiling Point: 170°C/31mmHg(lit.)
- Flash Point: 114.8±16.0 °C
- PSA: 32.26000
- LogP: 1.72040
a-2-(Methylamino)ethylbenzyl Alcohol Security Information
-
Symbol:
- Prompt:warning
- Signal Word:Warning
- Hazard Statement: H302
- Warning Statement: P264-P270-P301+P312+P330-P501
- Hazardous Material transportation number:NONH for all modes of transport
- WGK Germany:3
- Hazard Category Code: 22
- Safety Instruction: S36/37
-
Hazardous Material Identification:
- Risk Phrases:R22
- Storage Condition:Store at room temperature
a-2-(Methylamino)ethylbenzyl Alcohol Customs Data
- HS CODE:2922199090
- Customs Data:
China Customs Code:
2922199090Overview:
2922199090. Other amino alcohols and their ethers,Esters and their salts(Except those containing more than one oxygen-containing group). VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:30.0%
Declaration elements:
Product Name, component content, use to, The color of ethanolamine and its salt should be reported, The package of ethanolamine and its salt shall be declared
Summary:
2922199090. other amino-alcohols, other than those containing more than one kind of oxygen function, their ethers and esters; salts thereof. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:30.0%
a-2-(Methylamino)ethylbenzyl Alcohol Pricemore >>
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|---|---|---|---|---|---|---|---|---|
| Alichem | A019113918-500g |
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| TRC | M286120-5g |
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| TRC | M286120-50g |
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$453.00 | 2023-05-18 | ||
| TRC | M286120-250g |
a-[2-(Methylamino)ethyl]benzyl Alcohol |
42142-52-9 | 250g |
$1884.00 | 2023-05-18 | ||
| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD20771-25g |
3-(Methylamino)-1-phenylpropan-1-ol |
42142-52-9 | 97% | 25g |
¥56.0 | 2024-04-18 | |
| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD20771-100g |
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¥178.0 | 2024-04-18 |
a-2-(Methylamino)ethylbenzyl Alcohol Production Method
Production Method 1
1.2 Reagents: Ammonium hydroxide Solvents: Water ; 30 min, pH 9.5 - 10.0, rt
1.3 Solvents: Dichloromethane ; 15 min, rt
a-2-(Methylamino)ethylbenzyl Alcohol Raw materials
a-2-(Methylamino)ethylbenzyl Alcohol Preparation Products
a-2-(Methylamino)ethylbenzyl Alcohol Suppliers
a-2-(Methylamino)ethylbenzyl Alcohol Related Literature
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1. Chemoenzymatic synthesis of the non-tricyclic antidepressants Fluoxetine, Tomoxetine and NisoxetineHui-Ling Liu,B?rd Helge Hoff,Thorleif Anthonsen J. Chem. Soc. Perkin Trans. 1 2000 1767
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Adam D. J. Calow,Elena Fernández,Andrew Whiting Org. Biomol. Chem. 2014 12 6121
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Atul Manvar,Anamik Shah Org. Biomol. Chem. 2014 12 8112
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Clifton J. Stephenson,Ken D. Shimizu Org. Biomol. Chem. 2010 8 1027
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Ji-Ning Zhou,Qiang Fang,Yi-Hu Hu,Li-Yao Yang,Fei-Fei Wu,Lin-Jie Xie,Jing Wu,Shijun Li Org. Biomol. Chem. 2014 12 1009
Related Categories
- Solvents and Organic Chemicals Organic Compounds Organic nitrogen compounds Organonitrogen compounds Aralkylamines
- Solvents and Organic Chemicals Organic Compounds Organic nitrogen compounds Organonitrogen compounds Amines Aralkylamines
- Solvents and Organic Chemicals Organic Compounds Amines/Sulfonamides
Additional information on a-2-(Methylamino)ethylbenzyl Alcohol
Chemical Profile of 42142-52-9 and a-2-(Methylamino)ethylbenzyl Alcohol
The compound with the CAS number 42142-52-9 and the product name a-2-(Methylamino)ethylbenzyl Alcohol represents a significant area of interest in the field of pharmaceutical chemistry and bioorganic synthesis. This compound, characterized by its unique structural framework, has garnered attention due to its potential applications in medicinal chemistry and the development of novel therapeutic agents. The presence of both aromatic and aliphatic moieties in its molecular structure suggests versatile reactivity, making it a valuable intermediate in synthetic pathways.
Recent advancements in the field of drug discovery have highlighted the importance of a-2-(Methylamino)ethylbenzyl Alcohol as a building block for more complex molecules. Its benzyl alcohol moiety, combined with the N-methylamino side chain, provides a scaffold that can be modified to yield derivatives with enhanced pharmacological properties. For instance, studies have demonstrated its utility in the synthesis of kinase inhibitors, where the benzyl group serves as a hinge-binding element, while the amino functionality allows for further derivatization through amide or urea linkages.
The chemical properties of 42142-52-9, particularly its solubility and stability under various conditions, make it an attractive candidate for industrial applications. Researchers have explored its behavior in both aqueous and organic solvents, finding that it exhibits good compatibility with common polar and non-polar media. This characteristic is particularly advantageous in multi-step synthetic processes where solvent compatibility is a critical factor. Furthermore, the compound's stability under ambient conditions reduces the need for specialized storage or handling protocols, thereby streamlining its use in laboratory and manufacturing settings.
In the realm of medicinal chemistry, a-2-(Methylamino)ethylbenzyl Alcohol has been investigated for its potential role as a precursor to bioactive molecules. The N-methylamino group is known to enhance lipophilicity, a key parameter in drug design aimed at improving membrane permeability. This property is particularly relevant in the development of central nervous system (CNS) drugs, where blood-brain barrier penetration is often a challenge. Additionally, the benzyl alcohol moiety can be functionalized to introduce additional pharmacophores, such as hydroxamic acid or thiourea groups, which have shown promise in anticancer and anti-inflammatory applications.
Recent publications have reported on the synthesis of novel analogs derived from 42142-52-9, focusing on optimizing their biological activity. For example, modifications to the methylamino side chain have led to compounds with improved binding affinity to target proteins. These studies often employ computational modeling techniques to predict structural changes and their impact on pharmacokinetic profiles. Such interdisciplinary approaches underscore the compound's significance as a platform for drug discovery efforts.
The versatility of a-2-(Methylamino)ethylbenzyl Alcohol extends beyond pharmaceutical applications; it also finds utility in agrochemical research. Derivatives of this compound have been explored as intermediates in the synthesis of plant growth regulators and pest control agents. The ability to fine-tune its chemical structure allows researchers to tailor its biological activity towards specific agricultural needs. This adaptability highlights its broad applicability across multiple scientific domains.
From a synthetic chemistry perspective, 42142-52-9 serves as an excellent example of how functional group interplay can influence reaction outcomes. The presence of both an alcohol and an amino group provides multiple sites for chemical modification, enabling diverse synthetic strategies. For instance, nucleophilic substitution reactions at the benzyl alcohol moiety can introduce various substituents, while reductive amination or diazotization reactions can further diversify the molecular architecture. These reactions are foundational in constructing complex organic molecules and are frequently employed in industrial-scale production.
The environmental impact of using a-2-(Methylamino)ethylbenzyl Alcohol as an intermediate has also been considered in recent research. Efforts have been made to develop greener synthetic routes that minimize waste generation and reduce reliance on hazardous reagents. Such initiatives align with global trends toward sustainable chemistry practices. By optimizing reaction conditions and employing catalytic methods, researchers aim to enhance both efficiency and ecological compatibility.
In conclusion, 42142-52-9 and a-2-(Methylamino)ethylbenzyl Alcohol represent a compound of considerable interest due to its structural versatility and broad applicability across pharmaceuticals, agrochemicals, and synthetic chemistry. Its unique combination of functional groups makes it a valuable tool for researchers seeking to develop novel bioactive molecules. As scientific understanding progresses, further exploration into its derivatives and synthetic applications will undoubtedly continue to expand its utility in various scientific endeavors.
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